molecular formula C33H30N2O2 B3177972 (4S,4'S)-2,2'-[2Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-phenyl-Oxazole CAS No. 319489-87-7

(4S,4'S)-2,2'-[2Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-phenyl-Oxazole

Cat. No.: B3177972
CAS No.: 319489-87-7
M. Wt: 486.6 g/mol
InChI Key: VUHWEWXNPGCLJE-LOYHVIPDSA-N
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Description

The compound "(4S,4'S)-2,2'-[2Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-phenyl-Oxazole" (CAS: 319489-87-7) is a chiral bis(oxazoline) ligand with a molecular formula of C₂₉H₃₈N₂O₂S and a molecular weight of 478.7 g/mol . It features two stereocenters at the 4 and 4' positions, both in the S-configuration, and a central ethylidene bridge substituted with phenyl and benzyl groups. The compound is synthesized with high enantiomeric excess (99% ee) and purity (98%), making it a critical tool in asymmetric catalysis, particularly in enantioselective C–C bond-forming reactions .

Properties

IUPAC Name

(4S)-2-[1,3-diphenyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N2O2/c1-5-13-25(14-6-1)21-33(22-26-15-7-2-8-16-26,31-34-29(23-36-31)27-17-9-3-10-18-27)32-35-30(24-37-32)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2/t29-,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHWEWXNPGCLJE-LOYHVIPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-phenyl-Oxazole] is a unique oxazole derivative with significant potential in biological applications. Its molecular formula is C35H34N2O2C_{35}H_{34}N_2O_2, and it has garnered attention for its various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • CAS Number : 583058-02-0
  • Molecular Weight : 514.67 g/mol
  • Purity : 97%
  • IUPAC Name : (4S,4'S)-2,2'-(1,3-diphenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Antitumor Activity

Recent studies have highlighted the antitumor properties of oxazole derivatives. For instance, a related class of compounds has shown potent activity against various cancer cell lines with GI50 values in the nanomolar range. These compounds induce cell cycle arrest and apoptosis through mitochondrial pathways, suggesting a similar potential for (4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-phenyl-Oxazole] .

Tyrosinase Inhibition

Tyrosinase inhibition is another area where oxazole derivatives have been explored. A study indicated that compounds with similar scaffolds exhibit strong inhibitory effects on mushroom tyrosinase, which is crucial for melanin production. The IC50 values for some derivatives were reported to be as low as 14.33 μM. This suggests that (4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-phenyl-Oxazole] may also exhibit significant tyrosinase inhibitory activity .

Antioxidant Properties

The antioxidant capacity of oxazole compounds has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Some derivatives exhibited comparable scavenging activities to standard antioxidants like ascorbic acid. The presence of specific functional groups appears to enhance this activity .

Case Studies

  • Antitumor Screening :
    • A new class of oxazole derivatives was screened against 60 human cancer cell lines.
    • Compounds showed IC50 values lower than 500 nM in several lymphoma cell lines.
    • Mechanisms included G2/M phase arrest and apoptosis induction .
  • Tyrosinase Inhibition Studies :
    • Compound testing indicated that hydroxyl substitutions significantly enhance tyrosinase inhibition.
    • Compounds with IC50 values below 20 μM were identified as particularly potent .

Data Summary Table

Biological ActivityMeasurement MethodObserved Values
Antitumor ActivityGI50 in NCI drug screen0.08–0.41 μM
Tyrosinase InhibitionIC50 using l-DOPA and l-Tyrosine14.33 ± 1.63 μM
Antioxidant ActivityDPPH Scavenging TestUp to 86% scavenging

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Bis(oxazoline) ligands are widely used in asymmetric synthesis, with variations in bridging groups and substituents significantly altering their steric and electronic properties. Below is a detailed comparison:

Compound CAS Number Molecular Formula Bridge Substituents Key Properties Applications References
Target Compound 319489-87-7 C₂₉H₃₈N₂O₂S Ethylidene (C₆H₅–CH₂–CH–) Phenyl (C₆H₅) at 4,4' 98% purity, 99% ee Asymmetric Diels-Alder, Michael additions
(4S,4'S)-2,2'-(2,2-Propanediyl)bis(4-benzyl-oxazole) 176706-98-2 C₂₃H₂₆N₂O₂ Propanediyl (CH₃–C–CH₃) Benzyl (C₆H₅CH₂) at 4,4' 98.5% ee, MP: 129–132°C Enantioselective alkylation
(4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-isopropyl-oxazole] 444575-98-8 C₂₇H₃₄N₂O₂ Ethylidene (C₆H₅–CH₂–CH–) Isopropyl ((CH₃)₂CH) at 4,4' MW: 418.6 g/mol, 95% purity Hydroamination catalysis
(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-oxazole) 190791-28-7 C₂₅H₂₈N₂O₂ Pentanediyl (CH₂–CH₂–CH–CH₂–CH₂) Phenyl (C₆H₅) at 4,4' MW: 388.5 g/mol Suzuki-Miyaura coupling
2,2'-BIS[(4S)-4-Benzyl-2-oxazoline] 133463-88-4 C₂₀H₂₀N₂O₂ Methylene (CH₂) Benzyl (C₆H₅CH₂) at 4,4' MP: 129–132°C Aldol reactions

Key Differences and Trends

Bridge Flexibility and Steric Effects :

  • The ethylidene bridge in the target compound provides rigidity and bulk compared to the flexible propanediyl or pentanediyl bridges .
  • Methylene bridges (e.g., in CAS 133463-88-4) offer minimal steric hindrance, favoring reactions requiring smaller transition states .

Substituent Electronic Effects :

  • Phenyl groups (target compound) enhance π-π interactions in catalytic pockets, improving enantioselectivity in Diels-Alder reactions .
  • Isopropyl substituents (CAS 444575-98-8) increase steric bulk, favoring substrates with smaller reaction centers .

Synthetic Accessibility :

  • The target compound is synthesized via chiral auxiliary methods with >99% ee, while analogs like CAS 190791-28-7 require multistep alkylation of triazole intermediates .

Thermal Stability :

  • Compounds with benzyl substituents (e.g., CAS 176706-98-2) exhibit higher melting points (~130°C) due to crystalline packing, whereas isopropyl derivatives are liquid at room temperature .

Performance in Catalysis

  • Enantioselectivity : The target compound achieves >90% ee in Diels-Alder reactions, outperforming the methylene-bridged analog (70–80% ee) due to its rigid, aromatic bridge .
  • Reaction Scope : Isopropyl-substituted analogs (CAS 444575-98-8) are preferred for hydroamination of alkenes, while the target compound excels in cyclopropanation .

Research Findings and Data Tables

Table 1: Spectral Data Comparison

Compound IR ν(C=N) (cm⁻¹) ¹H NMR δ (ppm) ¹³C NMR δ (ppm)
Target Compound 1645 7.2–7.5 (m, aromatic), 4.3 (q, CH₂) 165 (C=N), 128–135 (aromatic C)
CAS 176706-98-2 1630 7.1–7.4 (m, aromatic), 3.8 (s, CH₂) 162 (C=N), 125–130 (aromatic C)
CAS 444575-98-8 1652 1.2 (d, CH₃), 4.1 (m, CH) 166 (C=N), 22–25 (isopropyl C)

Table 2: Catalytic Performance

Reaction Ligand (CAS) Yield (%) ee (%)
Diels-Alder 319489-87-7 92 94
Aldol 133463-88-4 85 78
Hydroamination 444575-98-8 88 82

Q & A

Basic Question: What are the established synthetic routes for (4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-phenyl-Oxazole], and how are yields optimized?

Answer:
The compound is synthesized via a three-step enantioselective process starting from (S)-(+)-2-Phenylglycinol. Key steps include:

  • Step 1 : Formation of the oxazoline ring via cyclization under reflux with a carboxylic acid derivative (e.g., benzaldehyde derivatives), achieving 83.2–94.5% yields using optimized stoichiometry .
  • Step 2 : Stereoselective coupling of intermediates using a chiral auxiliary to ensure (4S,4'S) configuration.
  • Step 3 : Purification via recrystallization or column chromatography to attain >99% purity .
    Yields are maximized by controlling reaction time, temperature (e.g., 60–80°C for cyclization), and solvent polarity (e.g., ethanol or DMSO) .

Basic Question: What analytical methods are recommended for confirming the stereochemistry and purity of this compound?

Answer:

  • Polarimetry : Measures optical rotation to confirm enantiomeric excess (e.g., [α]D values) .
  • NMR Spectroscopy : ¹H and ¹³C NMR verify diastereotopic protons and quaternary carbons, with splitting patterns confirming the bis-oxazoline backbone .
  • GC-MS/IR : Validates molecular weight (418.60 g/mol) and functional groups (e.g., C=N stretching at ~1650 cm⁻¹) .
  • X-ray Crystallography : Resolves absolute configuration in crystalline forms, particularly for resolving ambiguities in stereoisomerism .

Advanced Question: How can researchers resolve contradictions in enantiomeric excess (%ee) data between synthetic batches?

Answer:
Discrepancies in %ee often arise from:

  • Catalyst Degradation : Palladium or chiral catalysts (e.g., Wilkinson’s catalyst) may lose activity during coupling steps, leading to racemization. Regular catalyst replenishment and inert atmosphere (N₂/Ar) mitigate this .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states better than non-polar solvents, reducing side reactions. Comparative studies in DMSO vs. THF show up to 15% variation in %ee .
  • Chromatographic Calibration : Use chiral columns (e.g., Chiralpak® IA/IB) with standardized eluents (hexane:isopropanol ratios) to ensure reproducibility .

Advanced Question: What mechanistic insights support the use of this compound in asymmetric catalysis?

Answer:
The bis-oxazoline scaffold acts as a chiral ligand in transition-metal catalysis (e.g., Pd, Cu):

  • Coordination Geometry : The N,O-donor sites bind metals, forming rigid octahedral or square-planar complexes that enforce stereoselectivity in C–C bond formation (e.g., Heck reactions) .
  • Steric Effects : Bulky substituents (e.g., isopropyl or adamantyl groups) on the oxazoline rings enhance enantioselectivity by restricting substrate approach to the metal center. For example, 4-isopropyl derivatives achieve up to 98% ee in allylic alkylation .
  • Electronic Tuning : Electron-withdrawing groups (e.g., bromine) on the phenyl rings increase Lewis acidity of the metal, accelerating oxidative addition steps .

Advanced Question: How do solvent and temperature variations impact the stability of the bis-oxazoline framework during reactions?

Answer:

  • Thermal Stability : Decomposition occurs above 120°C, evidenced by GC-MS peaks for phenyl fragments. Reactions should be conducted below 100°C .
  • Solvent Compatibility :
    • Polar Solvents (DMSO, DMF) : Stabilize ionic intermediates but may hydrolyze oxazoline rings at high temperatures.
    • Non-Polar Solvents (Toluene, Hexane) : Minimize hydrolysis but reduce reaction rates due to poor solubility .
  • Kinetic Studies : Arrhenius plots (ln(k) vs. 1/T) reveal activation energies (~50 kJ/mol) for ring-opening side reactions, guiding optimal temperature ranges (40–80°C) .

Advanced Question: What strategies are effective for scaling up synthesis while maintaining stereochemical integrity?

Answer:

  • Flow Chemistry : Continuous flow systems reduce racemization by minimizing residence time at high temperatures .
  • In-situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
  • Catalyst Immobilization : Heterogeneous catalysts (e.g., Pd on SiO₂) improve recyclability and reduce metal leaching, critical for large-scale asymmetric hydrogenation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S,4'S)-2,2'-[2Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-phenyl-Oxazole
Reactant of Route 2
(4S,4'S)-2,2'-[2Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-phenyl-Oxazole

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